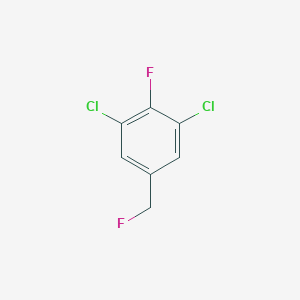
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloro-3-cyanophenyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-chloro-3-cyanobenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction conditions usually include refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity .
化学反应分析
Types of Reactions
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacrylic acids.
科学研究应用
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of (E)-3-(2-Chloro-3-cyanophenyl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the chloro and cyano groups enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
Acrylic Acid: A simpler analog with similar reactivity but lacks the chloro and cyano groups.
Cyanoacrylic Acid: Contains a cyano group but lacks the chloro group.
Chloroacrylic Acid: Contains a chloro group but lacks the cyano group.
Uniqueness
(E)-3-(2-Chloro-3-cyanophenyl)acrylic acid is unique due to the presence of both chloro and cyano groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H6ClNO2 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-3-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-5H,(H,13,14)/b5-4+ |
InChI 键 |
NZKHQXPLAXWQJW-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)C#N)Cl)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



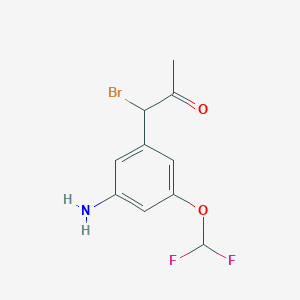
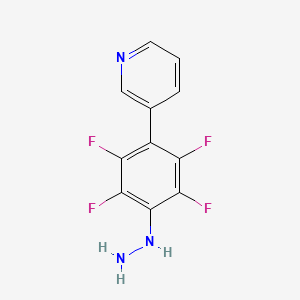
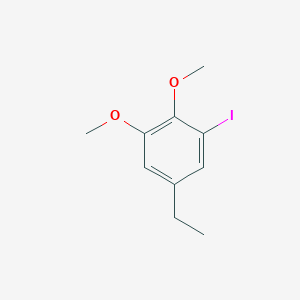
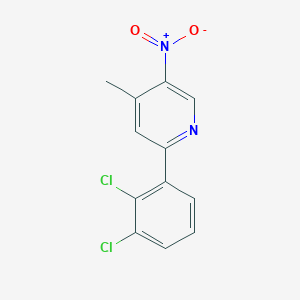
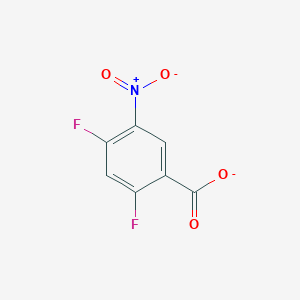
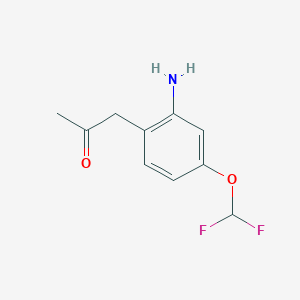
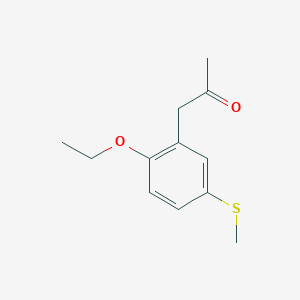
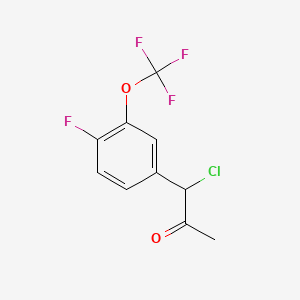
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)

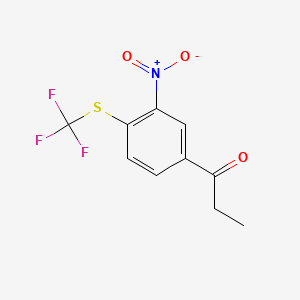
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
